2-methyl-1-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-nitro-1H-imidazole
Overview
Description
1,1’-Methylenebis(2-methyl-5-nitro-1H-imidazole) is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1,1’-methylenebis(2-methyl-5-nitro-1H-imidazole) can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-nitroimidazole with formaldehyde under acidic conditions to form the methylene bridge between two imidazole rings. The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the formation of the methylene bridge .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity 1,1’-methylenebis(2-methyl-5-nitro-1H-imidazole).
Chemical Reactions Analysis
1,1’-Methylenebis(2-methyl-5-nitro-1H-imidazole) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups such as halogens or alkyl groups. Reagents like sodium iodide in acetone can be used for halogenation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields the corresponding diamine derivative .
Scientific Research Applications
1,1’-Methylenebis(2-methyl-5-nitro-1H-imidazole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: It is investigated for its potential antimicrobial and anticancer properties. The nitroimidazole moiety is known for its activity against anaerobic bacteria and protozoa, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1,1’-methylenebis(2-methyl-5-nitro-1H-imidazole) involves its interaction with biological molecules. The nitro groups in the compound can undergo reduction in the presence of enzymes, leading to the formation of reactive intermediates that can damage cellular components such as DNA and proteins. This mechanism is similar to that of other nitroimidazole compounds, which are known to be effective against anaerobic bacteria and protozoa .
Comparison with Similar Compounds
1,1’-Methylenebis(2-methyl-5-nitro-1H-imidazole) can be compared with other similar compounds such as metronidazole, tinidazole, and ornidazole. These compounds also contain the nitroimidazole moiety and exhibit similar antimicrobial properties. 1,1’-methylenebis(2-methyl-5-nitro-1H-imidazole) is unique due to the presence of the methylene bridge, which can influence its chemical reactivity and biological activity .
Metronidazole: Commonly used as an antibiotic and antiprotozoal agent.
Tinidazole: Similar to metronidazole but with a longer half-life, making it effective for longer durations.
Ornidazole: Another nitroimidazole derivative with similar antimicrobial properties but different pharmacokinetic profiles.
Properties
IUPAC Name |
2-methyl-1-[(2-methyl-5-nitroimidazol-1-yl)methyl]-5-nitroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O4/c1-6-10-3-8(14(16)17)12(6)5-13-7(2)11-4-9(13)15(18)19/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVWXUGOEQQQQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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